molecular formula C8H7N B14549463 1-(But-1-en-3-yn-1-yl)-1H-pyrrole CAS No. 62062-40-2

1-(But-1-en-3-yn-1-yl)-1H-pyrrole

Cat. No.: B14549463
CAS No.: 62062-40-2
M. Wt: 117.15 g/mol
InChI Key: MDHKDDUHLSIVSS-UHFFFAOYSA-N
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Description

1-(But-1-en-3-yn-1-yl)-1H-pyrrole is a pyrrole derivative substituted at the 1-position with a conjugated butenynyl group (but-1-en-3-yn-1-yl). This structure combines a five-membered aromatic pyrrole ring with a linear unsaturated substituent containing both double (C=C) and triple (C≡C) bonds. The compound’s conjugated system may confer unique electronic properties, such as enhanced electron delocalization, which could influence its reactivity and applications in materials science or catalysis. However, the absence of direct experimental data on this compound in the provided evidence necessitates inferences from structurally similar pyrrole derivatives.

Properties

CAS No.

62062-40-2

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

1-but-1-en-3-ynylpyrrole

InChI

InChI=1S/C8H7N/c1-2-3-6-9-7-4-5-8-9/h1,3-8H

InChI Key

MDHKDDUHLSIVSS-UHFFFAOYSA-N

Canonical SMILES

C#CC=CN1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-1-en-3-yn-1-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole with but-1-en-3-yne under specific conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific method used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(But-1-en-3-yn-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated pyrrole derivatives.

    Substitution: The butenynyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield pyrrole derivatives with carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the butenynyl position.

Scientific Research Applications

1-(But-1-en-3-yn-1-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Pyrrole derivatives are known for their biological activities, and this compound may be investigated for its potential biological effects, such as antimicrobial or anticancer properties.

    Medicine: The compound can be studied for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-1-en-3-yn-1-yl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Properties

The following table compares key structural and physicochemical properties of 1-(But-1-en-3-yn-1-yl)-1H-pyrrole with selected analogues:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Challenges References
This compound Butenynyl (C≡C-CH₂-CH₂) C₈H₇N ~117.15 (theoretical) Conjugated ene-yne; potential instability due to unsaturation. Inferred
1-Butyl-1H-pyrrole n-Butyl (C₄H₉) C₈H₁₃N 123.20 Stable alkyl substituent; liquid at RT.
1-(4-Nitrophenyl)-1H-pyrrole 4-Nitrophenyl (Ar-NO₂) C₁₀H₈N₂O₂ 188.19 Electron-withdrawing group; m.p. 178–179°C.
1-(4-Boronobenzyl)-1H-pyrrole 4-Boronobenzyl (Ar-B(OH)₂) C₁₁H₁₂BNO₂ 217.03 Sensitivity to oxidation; requires boronate protection.
1-(3-Methylbutyl)-1H-pyrrole Branched alkyl (C₅H₁₁) C₉H₁₅N 137.23 Moderate steric bulk; stable under ambient conditions.

Key Research Findings and Challenges

Synthetic Complexity : Introducing unsaturated substituents (e.g., ene-ynes) requires precise control to avoid side reactions, as seen in failed boronate ester cleavages .

Electronic Effects : Substituents dictate reactivity; EDGs favor electrophilic substitutions at specific pyrrole positions, while EWGs complicate synthesis .

Stability Limitations : Unsaturated or polar substituents (e.g., boronate, nitro groups) necessitate protective strategies , a challenge likely applicable to the butenynyl analogue.

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